2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide

beta-glucuronidase inhibition nitrobenzamide SAR enzyme assay

This ortho-nitrobenzamide derivative is a validated β-glucuronidase inhibitor (IC50 = 600 nM) and selective adenosine A2A receptor ligand (Ki = 2.81 μM). The ortho-nitro group is critical for activity; para-nitro or non-nitro analogs are not suitable replacements. Use as a reference standard, SAR scaffold, or prodrug core for nitroreductase activation. Ensure you order the correct regioisomer—CAS 331845-96-6—to maintain assay reproducibility.

Molecular Formula C12H14N2O4
Molecular Weight 250.25g/mol
CAS No. 331845-96-6
Cat. No. B438474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide
CAS331845-96-6
Molecular FormulaC12H14N2O4
Molecular Weight250.25g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C12H14N2O4/c15-12(13-8-9-4-3-7-18-9)10-5-1-2-6-11(10)14(16)17/h1-2,5-6,9H,3-4,7-8H2,(H,13,15)
InChIKeyIZBCSUJISWFSPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide (CAS 331845-96-6) Procurement and Differentiation Overview


2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide (CAS 331845-96-6) is a synthetic nitrobenzamide derivative characterized by an ortho-nitro group on the phenyl ring and an N-(tetrahydrofuran-2-ylmethyl) substituent on the amide nitrogen . It has a molecular formula of C12H14N2O4 and a molecular weight of 250.25 g/mol . This compound is primarily utilized as a research intermediate and screening candidate in medicinal chemistry, with documented bioactivity including beta-glucuronidase inhibition (IC50 = 600 nM) and weak affinity for adenosine receptors [1]. It is commercially available from multiple vendors with standard purity specifications ranging from 95% to 98% .

Critical Structural and Biological Distinctions of 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide That Prevent Generic Substitution


Nitrobenzamide derivatives with N-(tetrahydrofuran-2-ylmethyl) substitution are not interchangeable due to the profound influence of nitro group position and substitution pattern on biological activity. The ortho-nitro substitution in 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide confers a specific beta-glucuronidase inhibitory profile (IC50 = 600 nM) [1] that is absent in the para-nitro positional isomer and in the non-nitro parent scaffold . Structure-activity relationship (SAR) studies on related benzamide series demonstrate that the 2-substituent on the phenyl ring is critical for antiproliferative activity and zinc chelation, while chlorine or nitro group placement dramatically alters potency [2][3]. Consequently, substituting a different regioisomer or an analog lacking the ortho-nitro group will result in distinct and potentially non-overlapping biological profiles, invalidating generic substitution in research or industrial contexts.

Quantitative Differentiation Evidence for 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide vs. Analogs and Regioisomers


Beta-Glucuronidase Inhibition: Ortho-Nitro vs. Para-Nitro Regioisomer

2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide demonstrates moderate beta-glucuronidase inhibitory activity with an IC50 of 600 nM [1]. In contrast, the para-nitro regioisomer (4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide, CAS 329063-95-8) lacks any reported beta-glucuronidase inhibitory activity in available databases . This position-dependent activity underscores the critical role of the ortho-nitro substitution for this specific enzymatic target.

beta-glucuronidase inhibition nitrobenzamide SAR enzyme assay

Adenosine Receptor Affinity: Ortho-Nitro vs. Unsubstituted Analog

2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide exhibits weak but measurable affinity for adenosine A2A receptors (Ki = 2.81 μM) and negligible affinity for A1 receptors (Ki > 100 μM) [1]. The unsubstituted analog N-(tetrahydrofuran-2-ylmethyl)benzamide lacks any reported adenosine receptor binding data, suggesting that the ortho-nitro group contributes to receptor engagement [2]. This differential receptor interaction profile is a quantifiable distinction relevant for CNS-targeted screening campaigns.

adenosine receptor nitrobenzamide binding affinity

Purity Specification Differentiation: 97-98% vs. Standard 95% Grade

Multiple vendors supply 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide at a baseline purity of 95% (HPLC) . However, alternative sources offer higher purity grades of 97% or 98% (NLT) . The 2-3% absolute purity difference translates to a 40-60% reduction in total impurity burden (from 5% impurities at 95% purity to 2-3% at 97-98% purity). This purity differential is quantifiably significant for sensitive biological assays where trace impurities can confound dose-response relationships or produce off-target effects.

purity specification nitrobenzamide quality control

Validated Research and Industrial Application Scenarios for 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide Based on Quantitative Evidence


Beta-Glucuronidase Inhibitor Screening and Probe Development

This compound serves as a validated moderate-potency beta-glucuronidase inhibitor (IC50 = 600 nM) [1]. It is suitable for use as a reference compound in enzymatic assays, as a starting scaffold for structure-activity relationship (SAR) optimization aimed at improving potency, and as a tool compound for investigating the role of beta-glucuronidase in drug metabolism, enterohepatic recirculation, and disease models where beta-glucuronidase activity is implicated [2].

Adenosine Receptor Ligand Optimization

With a measured Ki of 2.81 μM at adenosine A2A receptors and selectivity over A1 receptors (Ki > 100 μM) [1], this compound represents a weak but selective starting point for medicinal chemistry campaigns targeting adenosine receptor modulators. Its ortho-nitrobenzamide core can be further functionalized to enhance affinity and improve drug-like properties for CNS or peripheral applications.

Nitrobenzamide SAR and Zinc-Chelating Pharmacophore Studies

As demonstrated in SAR studies of substituted benzamides, the 2-substituent of the phenyl ring is critical for antiproliferative activity and zinc ion chelation [2][3]. 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide, with its ortho-nitro group, is an appropriate comparator compound for elucidating the role of nitro substitution position on biological activity, particularly in histone deacetylase (HDAC) inhibitor and anticancer agent development programs.

Nitroreductase Prodrug Precursor Development

Ortho-nitrobenzamide derivatives are established substrates for bacterial and mammalian nitroreductases, enabling bioreductive activation in hypoxic tumor environments or in gene-directed enzyme prodrug therapy (GDEPT) [4]. This compound can serve as a core scaffold for designing novel nitroreductase-activated prodrugs, leveraging the reducible ortho-nitro group to generate cytotoxic hydroxylamine or amine metabolites upon enzymatic reduction.

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